3-((1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Description
3-((1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C19H17N5O3S and its molecular weight is 395.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have been used in various fields due to their versatility . They have shown significant interactions with cells and have been screened for their efficacy against typical drugs in the market .
Mode of Action
Quinoline derivatives are known to interact with cells in a distinctive manner . The synthesized molecules are designed and synthesized by chemists through new strategies on par with the reported methods .
Biochemical Pathways
Quinoline derivatives have been associated with various significant fields due to their distinctive interaction with cells .
Action Environment
It is known that the synthesis of quinoline derivatives involves new strategies on par with the reported methods .
Properties
IUPAC Name |
3-(1-quinolin-8-ylsulfonylpiperidin-3-yl)oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c20-12-16-19(23-10-9-21-16)27-15-6-3-11-24(13-15)28(25,26)17-7-1-4-14-5-2-8-22-18(14)17/h1-2,4-5,7-10,15H,3,6,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFJZQFIPXZFTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)OC4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.